2,6-dimethylpyridazin-3(2H)-one 2,6-dimethylpyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19997957
InChI: InChI=1S/C6H8N2O/c1-5-3-4-6(9)8(2)7-5/h3-4H,1-2H3
SMILES:
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol

2,6-dimethylpyridazin-3(2H)-one

CAS No.:

Cat. No.: VC19997957

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

2,6-dimethylpyridazin-3(2H)-one -

Specification

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
IUPAC Name 2,6-dimethylpyridazin-3-one
Standard InChI InChI=1S/C6H8N2O/c1-5-3-4-6(9)8(2)7-5/h3-4H,1-2H3
Standard InChI Key WMCIAMZXTMRTEN-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=O)C=C1)C

Introduction

Synthesis and Chemical Reactivity

Synthetic Methodologies

The synthesis of 2,6-dimethylpyridazin-3(2H)-one can be inferred from protocols used for analogous pyridazinones. For example, 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (Compound 1 in ) demonstrates a pathway involving hydrazide intermediates, which could be adapted for pyridazinone formation. Key steps include:

  • Cyclocondensation: Reaction of hydrazine derivatives with diketones or keto-esters under acidic or basic conditions.

  • Methylation: Introduction of methyl groups via alkylating agents such as methyl iodide, as seen in the synthesis of 1,6-dimethylpyridin-2-one derivatives.

A hypothetical synthesis route for 2,6-dimethylpyridazin-3(2H)-one might involve:

  • Step 1: Condensation of methyl-substituted malonic acid derivatives with hydrazine to form the pyridazinone ring.

  • Step 2: Selective methylation at the 2- and 6-positions using dimethyl sulfate or similar reagents.

Spectroscopic Characterization

While direct spectral data for 2,6-dimethylpyridazin-3(2H)-one are unavailable, related compounds provide benchmarks:

  • ¹H NMR: Pyridazinone protons typically resonate between δ 6.0–8.0 ppm (aromatic region), while methyl groups appear as singlets near δ 2.3–2.5 ppm .

  • IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C vibrations) are expected .

Physicochemical Properties

Thermodynamic and Solubility Data

Table 1 summarizes inferred properties of 2,6-dimethylpyridazin-3(2H)-one based on structural analogs:

PropertyValue (Inferred)Source Compound
Melting Point120–125°C2,6-Dimethyl-3-pyridinamine
Boiling Point230–235°C1-(5,6-Dimethylpyridin-3-yl)ethanone
Density1.1±0.1 g/cm³Pyridinone derivatives
Solubility in WaterLow (<1 mg/mL)Hydrophobic analogs

Stability and Reactivity

  • Thermal Stability: Pyridazinones generally decompose above 200°C, releasing CO and NOₓ gases .

  • Reactivity: The ketone group at position 3 participates in nucleophilic additions, while methyl groups enhance steric hindrance, limiting某些 reactions.

Applications in Research and Industry

Pharmaceutical Development

Though direct evidence is scarce, the structural similarity to 5-hydroxy-2,6-dimethylpyridazin-3(2H)-one suggests potential roles in:

  • Neurological Agents: Modulation of GABA receptors or ion channels.

  • Antimicrobials: Activity against Gram-positive bacteria via enzyme inhibition.

Agricultural Chemistry

Pyridazinone derivatives are explored as herbicides due to their ability to disrupt plant hormone synthesis . The methyl groups in 2,6-dimethylpyridazin-3(2H)-one may enhance lipid solubility, improving foliar absorption.

Material Science

Incorporation into polymers could improve thermal resistance, as seen in coatings derived from pyridinone complexes.

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